N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
CAS No.: 917924-82-4
Cat. No.: VC17277928
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917924-82-4 |
|---|---|
| Molecular Formula | C19H19ClN4O |
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | N-[3-amino-1-(4-chlorophenyl)propyl]-3-(1H-pyrazol-4-yl)benzamide |
| Standard InChI | InChI=1S/C19H19ClN4O/c20-17-6-4-13(5-7-17)18(8-9-21)24-19(25)15-3-1-2-14(10-15)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25) |
| Standard InChI Key | GQVLBXIPRNEDMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide (PubChem CID: 69133082) has the molecular formula C₁₉H₁₉ClN₄O and a molecular weight of 354.8 g/mol . Its IUPAC name, N-[3-amino-1-(4-chlorophenyl)propyl]-3-(1H-pyrazol-4-yl)benzamide, reflects three key structural domains:
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A benzamide moiety at the core.
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A 1H-pyrazol-4-yl group substituted at the benzene ring’s meta position.
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A 3-amino-1-(4-chlorophenyl)propyl chain linked via an amide bond .
The SMILES string C1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3 confirms the connectivity of these groups .
Three-Dimensional Conformation
Computational models predict that the compound’s flexibility allows the pyrazole and chlorophenyl groups to adopt multiple conformations relative to the benzamide plane. This structural plasticity may facilitate interactions with diverse biological targets .
Synthetic Methodologies
While no explicit synthesis route for N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide is documented in peer-reviewed literature, analogous compounds provide insight into plausible strategies.
Key Reaction Steps
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Ullman Coupling: Aryl halides (e.g., 3-bromobenzoic acid) can undergo coupling with nitro-pyrazoles to form biaryl intermediates, as demonstrated in JNK3 inhibitor syntheses .
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Amide Formation: Carboxylic acid intermediates may be converted to amides using coupling agents like EDC/HATU .
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Reductive Amination: Pd/C-mediated hydrogenation of nitro groups to amines is a common step in generating aminoalkyl side chains .
A hypothetical synthesis could proceed as follows:
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Couple 3-bromobenzoic acid with 4-nitro-1H-pyrazole.
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Reduce the nitro group to an amine.
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Introduce the 4-chlorophenylpropylamine side chain via reductive amination.
Biological Activity and Mechanisms
Pharmacological Properties
Physicochemical Profile
| Property | Value/Characteristic | Source |
|---|---|---|
| Molecular Weight | 354.8 g/mol | |
| LogP (Predicted) | 3.2 (Moderate lipophilicity) | |
| Solubility | Low aqueous solubility | |
| Hydrogen Bond Donors | 3 |
Pharmacokinetic Considerations
Comparative Analysis with Structural Analogs
JNK3 Inhibitors
The PMC study highlights aminopyrazole derivatives with sub-100 nM JNK3 inhibition. While N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide shares the aminopyrazole scaffold, its urea/amide substitutions differ from optimized inhibitors like 26n (IC₅₀ = 4 nM) . This suggests that modifying the amide moiety could enhance kinase selectivity.
Tubulin-Targeting Agents
Chlorophenyl-containing analogs (e.g., combretastatin derivatives) exhibit potent tubulin inhibition (IC₅₀ < 1 μM). The target compound’s chlorophenyl group positions it as a candidate for similar mechanisms, though experimental validation is needed.
Future Research Directions
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Activity Profiling: Screen against kinase panels and tubulin polymerization assays to confirm hypothesized targets.
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SAR Studies: Systematically vary the pyrazole substituents and propylamine chain length to optimize potency.
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Formulation Development: Address solubility challenges through salt formation or nanoparticle delivery systems.
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